![molecular formula C17H17F3N8O B2508575 6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2175979-50-5](/img/structure/B2508575.png)

6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which includes the compound 6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, involves a two-step process. Initially, 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is synthesized using a one-pot mode with pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene. The second step involves conjugating corresponding secondary amines with the synthesized product to afford the target compounds .

Molecular Structure Analysis

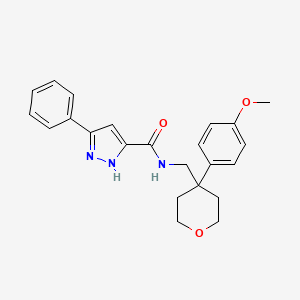

The molecular structure of these compounds, particularly the triazolo-pyridazine ring, is crucial for their biological activity. The presence of the 1,2,4-triazol-1-yl group and the trifluoromethylpyrimidin-2-yl moiety attached to the piperidine ring likely contributes to the compound's interaction with biological targets, such as the Dipeptidyl peptidase-4 (DPP-4) enzyme .

Chemical Reactions Analysis

The triazolo-pyridazine-6-yl-substituted piperazines undergo various chemical reactions during their synthesis. The initial reaction involves the formation of the triazolo-pyridazine core, followed by the conjugation with secondary amines. The compounds' reactivity with sulfonyl chlorides or other agents could further modify their structure and potentially alter their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectral studies, which help in confirming their structure. The compounds' interaction with biological systems, such as their inhibition of the DPP-4 enzyme and their insulinotropic activities, are indicative of their chemical properties. Additionally, their antioxidant capabilities and cytotoxicity are assessed through H2O2 radical scavenging assays and MTT assays, respectively. The MTT assay results suggest that a maximum dose of 2.5 nM can be used without cytotoxic effects .

The compounds synthesized in the study were evaluated for their potential as anti-diabetic medications through DPP-4 inhibition and insulinotropic activities. Molecular docking and ELISA-based enzyme inhibition assays demonstrated strong inhibition potential. Compounds 5a, 5c, 5g, and 5i, in particular, showed excellent antioxidant and insulinotropic activity up to 99%. In another study , related compounds with a pyrido[1,2-a]pyrimidin-4-one core were synthesized and showed antiproliferative effects against human cancer cell lines, with compound 6d being highlighted as a potential anticancer agent. These case studies illustrate the therapeutic potential of the synthesized compounds in treating diabetes and cancer.

Applications De Recherche Scientifique

Structural and Electronic Properties

The compound 6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, due to its complex structure, has been the subject of various scientific research studies focusing on its structural and electronic properties. For example, Georges et al. (1989) conducted a study on anticonvulsant compounds with similar structures, where crystal structures were solved and refined by direct methods from single crystal X-ray diffraction data. This study highlighted the importance of the orientation and delocalization of certain groups within the molecule, which could be relevant to understanding the properties of the compound (Georges et al., 1989).

Chelation and Hydrogen Bonding

Another aspect of research on similar compounds involves their ability to chelate metals and engage in hydrogen bonding. Duong et al. (2011) investigated compounds that, like the one , incorporate structural features enabling them to chelate suitable metals while also engaging in hydrogen bonding. This dual functionality is critical for generating predictable structures held together by multiple coordinative interactions and hydrogen bonds, which might be applicable to the compound of interest as well (Duong et al., 2011).

Biological Activity and Synthesis

Research also extends into the synthesis and potential biological activities of related compounds. Pivazyan et al. (2019) synthesized a series of derivatives containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment. Preliminary biological screening revealed a pronounced plant growth-stimulating effect, indicating potential agricultural applications for these compounds, which could inform research into the biological activities of the compound (Pivazyan et al., 2019).

Analgesic and Antiparkinsonian Activities

Further research on similar compounds includes their potential therapeutic applications. Amr et al. (2008) prepared a series of substituted pyridine derivatives from a related starting material and tested them for analgesic and antiparkinsonian activities. The findings from this study could provide insight into the therapeutic potential of the compound , particularly if structural analogs exhibit significant pharmacological activity (Amr et al., 2008).

Propriétés

IUPAC Name |

6-(1,2,4-triazol-1-yl)-2-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N8O/c18-17(19,20)13-3-6-22-16(24-13)26-7-4-12(5-8-26)9-27-15(29)2-1-14(25-27)28-11-21-10-23-28/h1-3,6,10-12H,4-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRUVBHXDPFOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=CC(=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)

![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

![N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2508498.png)

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)

![N-(Imidazo[2,1-b][1,3]thiazol-3-ylmethyl)prop-2-enamide](/img/structure/B2508509.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![2-cyano-N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2508514.png)